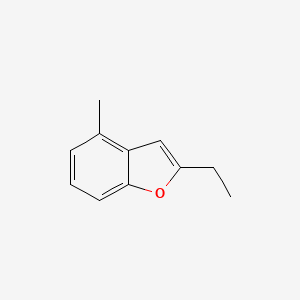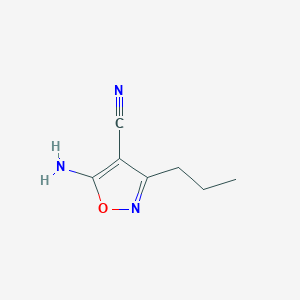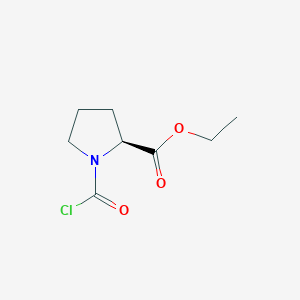
(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:
(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
This compound belongs to the class of pyrrolidine derivatives and contains an ester functional group. The “S” configuration indicates that the chiral center has the (S)-stereoisomer configuration.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate.” One common method involves the reaction of (S)-proline with ethyl chloroformate. The reaction proceeds as follows:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Reactions and Major Products: “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” can undergo various chemical reactions:
Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles (e.g., amines, alcohols) to form new derivatives.
Common reagents and conditions:
- Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Various nucleophiles (e.g., amines, alcohols).
Major products:
- Hydrolysis: (S)-Proline-2-carboxylic acid and ethanol.
- Reduction: (S)-Ethyl 1-(hydroxymethyl)pyrrolidine-2-carboxylate.
Scientific Research Applications
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” finds applications in:
Peptide Synthesis: As a building block for peptide synthesis due to its proline-derived structure.
Medicinal Chemistry: Exploration of proline-based compounds for drug development.
Chiral Catalysts: Use as a chiral auxiliary or ligand in asymmetric synthesis.
Mechanism of Action
The exact mechanism of action depends on the specific application. the proline-derived structure suggests potential interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” shares similarities with other proline derivatives, such as ®-proline-based compounds. Its uniqueness lies in its (S)-configuration and ester functionality.
Similar compounds:
- ®-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
- Other proline derivatives with varying substituents
Properties
CAS No. |
86050-92-2 |
|---|---|
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
ethyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-7(11)6-4-3-5-10(6)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
GXGIAWVNSILRTK-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)Cl |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



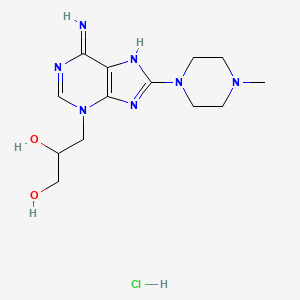
![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
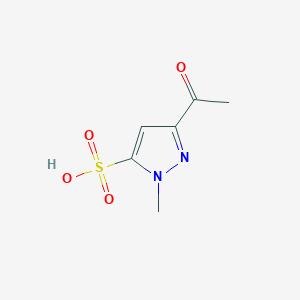
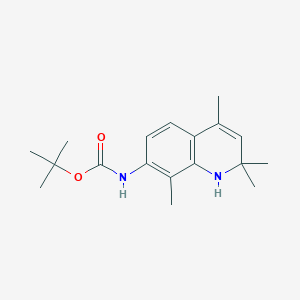
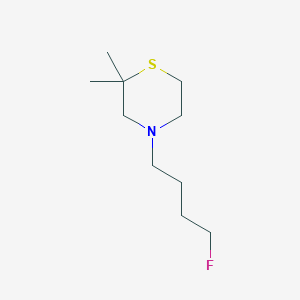
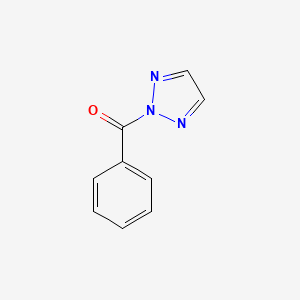
![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol](/img/structure/B12867609.png)
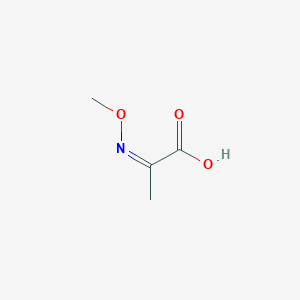
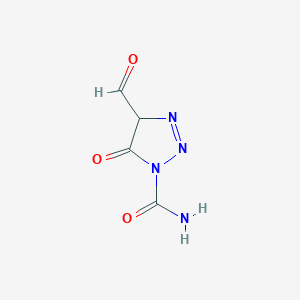
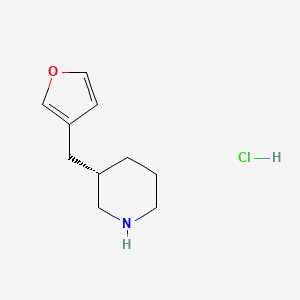
![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
